molecular formula C13H21N3O4 B15362977 tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

Cat. No.: B15362977
M. Wt: 283.32 g/mol
InChI Key: MFOFWQKEGBTFIU-XMCUXHSSSA-N
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Description

tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate: is a complex organic compound that falls under the category of carbamates. Its unique structure includes a cyano group, a hydroxy group, and an oxopyrrolidinyl moiety, making it an interesting subject for synthetic and analytical studies in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate typically begins with the formation of the core carbamate structure. Common synthetic routes include:

  • Amino Alcohol Precursors: : Amino alcohols are often reacted with tert-butyl isocyanate under controlled temperatures to form the initial carbamate structure.

  • Cyano Group Introduction: : The cyano group is usually introduced through nucleophilic substitution reactions, where suitable leaving groups are replaced by a cyanide ion in an aprotic solvent.

  • Final Cyclization and Oxo Group Introduction: : The cyclization process forms the pyrrolidinyl ring, often facilitated by using appropriate catalysts under mild heating conditions, followed by oxidation to introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to maintain consistent reaction conditions. Catalysts such as palladium or nickel complexes are typically employed to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

  • Reduction: : The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo substitution reactions, particularly at the cyano and hydroxyl functionalities, with various electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC (Pyridinium chlorochromate), Jones reagent.

  • Reducing Agents: : LiAlH4, NaBH4 (Sodium borohydride).

  • Solvents: : Aprotic solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide) for nucleophilic substitutions.

Major Products

The reactions typically yield diverse products, such as:

  • Amines from cyano reductions.

  • Ketones and aldehydes from hydroxyl oxidations.

  • Substituted carbamates from nucleophilic substitutions.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. The compound's various reactive sites make it suitable for building larger frameworks.

Biology: : Its bioactive potential means it can be used in studying enzyme interactions and as a model compound for understanding biotransformation processes.

Medicine: : There’s significant interest in exploring its potential as a pharmaceutical intermediate due to its varied functional groups, which could be modified to exhibit therapeutic properties.

Industry: : In material science, the compound is examined for its potential in creating advanced polymers and as a precursor for specialty chemicals.

Mechanism of Action

The compound’s effects typically hinge on its ability to interact with biological targets, such as enzymes or receptors, through its functional groups:

  • Molecular Targets: : It can bind to active sites of enzymes, inhibiting or modulating their activity.

  • Pathways Involved: : The interaction often triggers pathways related to signal transduction or metabolic regulation, depending on the functional modifications of the compound.

Comparison with Similar Compounds

Compared to other carbamates, tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate stands out due to:

  • Unique Functional Groups: : The presence of a cyano and an oxopyrrolidinyl group makes it more reactive and versatile.

  • Structural Complexity: : Its elaborate structure offers multiple points for chemical modification, making it a valuable intermediate.

Similar Compounds

  • tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-propan-2-yl]carbamate: : Lacks the oxopyrrolidinyl group but shares similarities in synthetic routes and reactivity.

  • tert-Butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamate: : Differs by having an ethyl chain instead of a propan-2-yl, affecting its chemical behavior and application.

This is just a glimpse into the world of this compound. Dive deeper into these areas, and you'll find even more fascinating insights. How does that sound?

Properties

Molecular Formula

C13H21N3O4

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(19)16-9(10(17)7-14)6-8-4-5-15-11(8)18/h8-10,17H,4-6H2,1-3H3,(H,15,18)(H,16,19)/t8-,9-,10?/m0/s1

InChI Key

MFOFWQKEGBTFIU-XMCUXHSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C(C#N)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(C#N)O

Origin of Product

United States

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